2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a complex organic compound featuring a triazole ring, a methoxyphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then alkylated using 2-bromo-1-phenylethanone under alkaline conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Industry: The compound may be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring and the pyridinyl group are known to interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and pyridinyl groups, along with the triazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22N6O2S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C24H22N6O2S/c1-17(19-7-6-14-25-15-19)26-27-22(31)16-33-24-29-28-23(18-10-12-21(32-2)13-11-18)30(24)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,27,31)/b26-17+ |
InChI Key |
FDNAGDPSHDSNIV-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CN=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CN=CC=C4 |
Origin of Product |
United States |
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